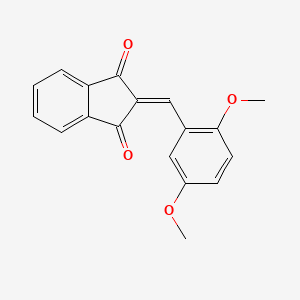![molecular formula C11H18N2O3S2 B5530036 N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)
N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide belongs to a class of compounds that can exhibit a range of chemical and physical properties due to the presence of tert-butyl, sulfonyl, and thiophene functional groups. These compounds are of interest in materials science and organic chemistry due to their potential utility in various applications including polymer synthesis and possibly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For instance, Hsiao et al. (2000) detailed the synthesis of polyamides with tert-butyl groups using aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). Such methodologies could be adapted for the synthesis of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, indicating a multi-step synthetic route involving key functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl, sulfonyl, and thiophene groups is influenced by their steric and electronic properties. The bulky tert-butyl group can impact the molecule's overall shape and reactivity, while the sulfonyl and thiophene functionalities contribute to the compound's electronic characteristics. Computational studies, such as those conducted by Pedregosa et al. (1996), provide insights into bond lengths and angles, highlighting interactions such as those between sulfonyl groups and adjacent aromatic rings (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).
Chemical Reactions and Properties
The chemical reactivity of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can be inferred from related research. For example, the presence of the tert-butylsulfonyl group can facilitate nucleophilic substitution reactions, as demonstrated by Stoyanovich and Fedorov (1967) in their study on the reactivity of tert-butylsulfonyl compounds (Stoyanovich & Fedorov, 1967).
Physical Properties Analysis
The physical properties such as solubility, melting point, and glass transition temperature of compounds with similar functional groups have been studied. Polyamides with tert-butyl groups, for instance, exhibit noncrystalline structures, high thermal stability, and solubility in a variety of polar solvents (Liaw & Liaw, 1998).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity towards different reagents and conditions, can be deduced from studies on similar molecules. Gontcharov, Liu, and Sharpless (1999) explored the utility of tert-butylsulfonamide as a nitrogen source for catalytic reactions, suggesting that the tert-butylsulfonyl group in related compounds could be involved in similar transformations (Gontcharov, Liu, & Sharpless, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-11(2,3)12-10(14)9-6-8(7-17-9)18(15,16)13(4)5/h6-7H,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXKBYZNZHNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5529953.png)
![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)
![3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5529980.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5529992.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)
![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)
![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)
![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)
![ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5530062.png)

